8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
Imidazoquinolines are an important class of N-tricyclic compounds. They have been the focus of attention for chemists for a long time due to their wide array of biological activities, such as antimalarial, anticonvulsant, and cardiovascular agent . They are also known to be useful immunomodulators .
Synthesis Analysis
In search of new and efficient antimicrobial and anticancer agents based on the imidazoquinoline structural framework, a series of novel 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-ones were synthesized from the corresponding 2,4-dihydroxoquinoline derivative through multistep reactions .
Molecular Structure Analysis
The structures of these compounds were established by IR, 1H NMR, 13C NMR, and mass spectral studies .
Chemical Reactions Analysis
The synthesis of these compounds involved multistep reactions starting from the corresponding 2,4-dihydroxoquinoline derivative .
Physical And Chemical Properties Analysis
The 1H-imidazo[4,5-c]quinoline ring system is approximately planar, with a maximum deviation of 0.0719 (15) Å .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4,7-dimethyl-6-(2-methylpropyl)-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-14(2)12-25-15(3)13-26-17-18(22-20(25)26)23(4)21(28)24(19(17)27)11-10-16-8-6-5-7-9-16/h5-9,13-14H,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZNTFJTRRTUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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